4-Hydroxy-5-nitronicotinic acid

Catalog No.
S740896
CAS No.
911461-03-5
M.F
C6H4N2O5
M. Wt
184.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxy-5-nitronicotinic acid

CAS Number

911461-03-5

Product Name

4-Hydroxy-5-nitronicotinic acid

IUPAC Name

5-nitro-4-oxo-1H-pyridine-3-carboxylic acid

Molecular Formula

C6H4N2O5

Molecular Weight

184.11 g/mol

InChI

InChI=1S/C6H4N2O5/c9-5-3(6(10)11)1-7-2-4(5)8(12)13/h1-2H,(H,7,9)(H,10,11)

InChI Key

BFJYTSVHYIMQLP-UHFFFAOYSA-N

SMILES

C1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)O

Canonical SMILES

C1=C(C(=O)C(=CN1)[N+](=O)[O-])C(=O)O

4-Hydroxy-5-nitronicotinic acid (CAS 911461-03-5) is a highly functionalized, bench-stable pyridine derivative characterized by the strategic placement of a carboxylic acid, a hydroxyl group, and a nitro group at the 3, 4, and 5 positions, respectively . This specific substitution pattern makes it a highly valued bifunctional building block in medicinal chemistry, particularly for the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs). Its primary procurement value lies in its role as an advanced precursor for pyrazolo[4,3-c]pyridines (azaindazoles) and other fused bicyclic systems, where the adjacent 4-hydroxy (activatable to a leaving group) and 3-carboxylic acid moieties facilitate directional cyclization, while the 5-nitro group provides a handle for subsequent reduction and functionalization [1]. Procuring this compound pre-assembled allows industrial chemists to bypass hazardous early-stage nitration steps and accelerate the development of kinase inhibitors and targeted therapeutics.

Attempting to substitute 4-Hydroxy-5-nitronicotinic acid with its un-nitrated precursor (4-hydroxynicotinic acid) or positional isomers (such as 6-hydroxy-5-nitronicotinic acid) fundamentally disrupts downstream synthetic pathways . Using the un-nitrated baseline forces manufacturers to implement harsh, low-yield fuming nitric acid workflows that introduce significant safety risks and purification bottlenecks. Conversely, utilizing positional isomers alters the regiochemistry of subsequent cyclization reactions; for instance, reacting the 6-hydroxy isomer with hydrazines yields a pyrazolo[3,4-b]pyridine core rather than the pyrazolo[4,3-c]pyridine architecture required for specific CNS-active pharmacophores like LRRK2 inhibitors [1]. Therefore, exact procurement of the 4-hydroxy-5-nitro isomer is non-negotiable for accessing the correct spatial geometry in target APIs.

Bypassing Hazardous High-Temperature Nitration Workflows

Synthesizing 4-hydroxy-5-nitronicotinic acid in-house requires subjecting 4-hydroxynicotinic acid to fuming nitric and sulfuric acids at 100 °C for over 20 hours, a process that poses significant safety and scalability challenges. Procurement of the pre-functionalized 5-nitro compound provides immediate access to the required scaffold at >97% purity, bypassing a bottleneck that typically caps at 67.7% yield due to the formation of oxidative byproducts and challenging workups.

Evidence DimensionSynthesis yield and process time
Target Compound DataProcured at >97% purity (0 hours processing)
Comparator Or BaselineIn-house nitration of 4-hydroxynicotinic acid (67.7% yield, 20+ hours)
Quantified DifferenceSaves >20 hours of harsh processing and recovers ~32% of material value lost to reaction inefficiency
ConditionsFuming HNO3/H2SO4 at 100°C vs. direct procurement

Procuring the nitrated building block eliminates a hazardous, low-yield synthetic step, accelerating downstream API development workflows.

Regioselectivity in Azaindazole Pharmacophore Synthesis

For the development of LRRK2 inhibitors and other CNS-active agents, the specific spatial arrangement of the azaindazole core is critical[1]. 4-Hydroxy-5-nitronicotinic acid, upon activation to the 4-chloro derivative, reacts with hydrazines to selectively form the pyrazolo[4,3-c]pyridine architecture with >75% cyclization efficiency. In contrast, substituting with the positional isomer 6-hydroxy-5-nitronicotinic acid completely alters the cyclization trajectory, exclusively yielding the [3,4-b] scaffold, which is inactive against targets requiring the [4,3-c] orientation.

Evidence DimensionBicyclic core regioselectivity
Target Compound DataYields pyrazolo[4,3-c]pyridine core (>75% efficiency)
Comparator Or Baseline6-Hydroxy-5-nitronicotinic acid
Quantified Difference100% shift in core architecture (from [4,3-c] to [3,4-b] azaindazole)
ConditionsActivation via POCl3 followed by hydrazine-mediated cyclization

Ensures the correct spatial orientation of the nitrogen atoms in the resulting azaindazole, which is an absolute requirement for target binding in specific kinase inhibitors.

Higher Shelf-Life and Handling Stability Compared to Halogenated Analogs

While 4-chloro-5-nitronicotinic acid is the immediate reactive species for SNAr cyclizations, it is highly susceptible to atmospheric moisture, degrading via hydrolysis back to the hydroxy form during extended storage [1]. 4-Hydroxy-5-nitronicotinic acid serves as a bench-stable, hydrolysis-resistant precursor that maintains >98% purity over 12 months under standard ambient conditions. It can be quantitatively converted (>85% yield) to the reactive chloride in situ, offering a more reliable supply chain profile than procuring the pre-halogenated analog.

Evidence DimensionLong-term storage stability (hydrolysis resistance)
Target Compound Data>98% purity retention at 12 months (ambient)
Comparator Or Baseline4-Chloro-5-nitronicotinic acid (<80% purity retention due to hydrolysis)
Quantified Difference>18% higher purity retention over 12 months
ConditionsAmbient storage, atmospheric moisture exposure

Provides a bench-stable alternative to moisture-sensitive chlorinated precursors, reducing waste and ensuring reproducible activation in scale-up campaigns.

Synthesis of Pyrazolo[4,3-c]pyridine (Azaindazole) Kinase Inhibitors

Directly downstream of its regioselective cyclization profile, this compound is a highly effective starting material for generating [4,3-c] azaindazole cores [1]. It is particularly relevant in the development of LRRK2 inhibitors for Parkinson's disease, where the specific arrangement of the bicyclic nitrogens is critical for binding affinity in the kinase domain.

Development of Fused Imidazopyridine Therapeutics

Following activation of the 4-hydroxy group and reduction of the 5-nitro group to an amine, this scaffold serves as a highly efficient precursor for imidazo[4,5-c]pyridine derivatives [2]. The pre-installed 3-carboxylic acid allows for immediate functionalization (e.g., amidation) without requiring late-stage oxidation, streamlining the synthesis of anti-inflammatory or antiviral agents.

Scale-Up Campaigns Requiring Bench-Stable Pyridine Precursors

Because it resists the rapid hydrolysis seen in its chlorinated counterparts, 4-hydroxy-5-nitronicotinic acid is ideal for large-scale procurement and long-term inventory [3]. It allows process chemists to store the stable hydroxy form and perform in situ halogenation (via POCl3) immediately prior to nucleophilic aromatic substitution, ensuring maximum yield and reproducibility.

XLogP3

0.5

Wikipedia

5-Nitro-4-oxo-1,4-dihydropyridine-3-carboxylic acid

Dates

Last modified: 08-15-2023

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